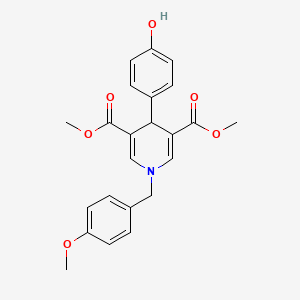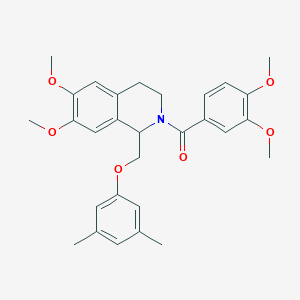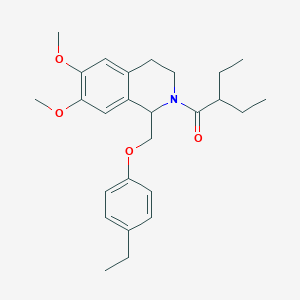![molecular formula C20H23N2O+ B11216678 3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11216678.png)
3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium: is a compound belonging to the class of phenyl (pyrrolidin-1-yl)methanone derivatives. Its chemical structure consists of a hexahydroimidazo[1,2-a]pyridine ring system with a hydroxy group, a methylphenyl group, and a phenyl group attached. This compound exhibits interesting properties due to its unique structural features.
Métodos De Preparación
The synthetic route for this compound involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. Here are the steps:
Reaction: A mixture of 3-hydroxy-4-methoxybenzoic acid (1.68 g, 10 mmol), pyrrolidine (2.13 g, 30 mmol), 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) (4.18 g, 11 mmol), and N,N-diisopropylethylamine (2.58 g, 20 mmol) is dissolved in N,N-dimethylformamide (20 mL).
Reaction Conditions: The mixture is stirred for 4 hours at 40°C until the TLC (thin-layer chromatography) indicates completion.
Isolation: The mixture is diluted with brine and then extracted with ethyl acetate (3 × 30 mL).
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: This compound’s unique structure makes it valuable for designing new ligands or catalysts.
Biology and Medicine: It may have potential as a pharmacophore or lead compound for drug development.
Industry: Its reactivity could be exploited in organic synthesis or materials science.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. its structural features suggest interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While there are related pyridinium salts, this specific compound stands out due to its hexahydroimidazo[1,2-a]pyridine core. Similar compounds include other pyridinium derivatives with varying substituents.
Remember that further studies are needed to fully explore the potential of 3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium in various fields.
Propiedades
Fórmula molecular |
C20H23N2O+ |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C20H23N2O/c1-16-10-12-18(13-11-16)21-15-20(23,17-7-3-2-4-8-17)22-14-6-5-9-19(21)22/h2-4,7-8,10-13,23H,5-6,9,14-15H2,1H3/q+1 |
Clave InChI |
GUJAMCPPWUAILF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorobenzyl)-4-keto-N-[2-(4-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/structure/B11216606.png)
![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11216616.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B11216626.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11216633.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11216637.png)
![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11216639.png)
![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11216646.png)
![N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B11216652.png)
![N-(2-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216657.png)
![N-benzyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216661.png)


